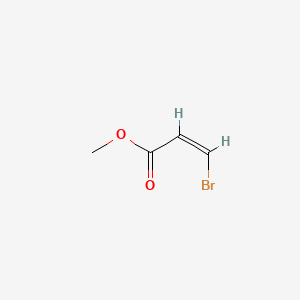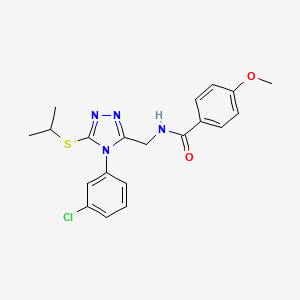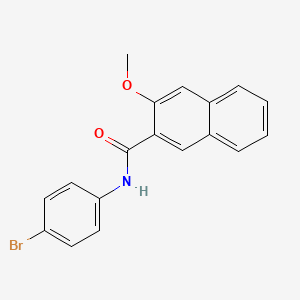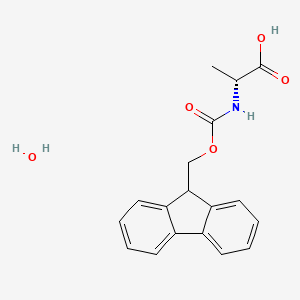
(Z)-3-Bromopropenoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Bromopropenoic acid methyl ester is an organic compound with the molecular formula C₄H₅BrO₂
Synthetic Routes and Reaction Conditions:
Halogenation of Propenoic Acid: The compound can be synthesized by the halogenation of propenoic acid using bromine in the presence of a suitable catalyst.
Esterification: The resulting (Z)-3-bromopropenoic acid can be esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and esterification processes, often using continuous flow reactors to ensure efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Brominated carboxylic acids and esters.
Reduction: Alkylated propenoic acids.
Substitution: Various substituted propenoic acids and esters.
Applications De Recherche Scientifique
(Z)-3-Bromopropenoic acid methyl ester is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biological assays.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of polymers and other industrial chemicals.
Mécanisme D'action
Mode of Action
The primary chemical reaction involving esters is hydrolysis, which is the breaking of the ester bond to form an alcohol and a carboxylic acid . This reaction can be catalyzed by either an acid or a base .
Biochemical Pathways
Esters can participate in various biochemical pathways, depending on their specific structure and the biological system in which they are present. For example, they can undergo enzymatic hydrolysis in metabolic pathways .
Orientations Futures
Comparaison Avec Des Composés Similaires
(Z)-3-Iodopropenoic acid methyl ester
(Z)-3-Chloropropenoic acid methyl ester
(Z)-3-Fluoropropenoic acid methyl ester
Propriétés
IUPAC Name |
methyl (Z)-3-bromoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOGNLOBEAIJAM-IHWYPQMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-22-8 |
Source


|
| Record name | methyl (2Z)-3-bromoprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-3,9-dimethyl-1-[(2-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2977504.png)
![1-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2977505.png)

![2-[(5-Chloro-6-oxo-1H-pyridazin-4-yl)sulfanyl]-N-methylacetamide](/img/structure/B2977507.png)
![2-FLUORO-N-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE](/img/structure/B2977509.png)

![N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide](/img/structure/B2977511.png)




![4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2977519.png)
![(2E)-3-(2-chlorophenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acrylamide](/img/structure/B2977522.png)
